Bienvenue dans la boutique en ligne BenchChem!

Naloxonazine dihydrochloride

Opioid receptor pharmacology Radioligand binding assay Mechanism of action

Select this μ1-subtype selective, wash-resistant antagonist for sustained (>24h) μ-opioid blockade without continuous infusion. Unlike reversible naloxone, its covalent binding ensures persistent antagonism in chronic pain/addiction models. Ideal for discriminating μ1-mediated analgesia from μ2-mediated respiratory depression. Also active against L. donovani amastigotes (GI50=3.45 μM).

Molecular Formula C38H44Cl2N4O6
Molecular Weight 723.7 g/mol
CAS No. 880759-65-9
Cat. No. B609408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxonazine dihydrochloride
CAS880759-65-9
SynonymsNaloxonazine Dihydrochloride;  Naloxonazine 2HCl; 
Molecular FormulaC38H44Cl2N4O6
Molecular Weight723.7 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl
InChIInChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23-,40-24+;;/t27-,28-,33-,34-,35+,36+,37-,38-;;/m1../s1
InChIKeyVIAIHLLKDJKEKM-KZFJLXDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naloxonazine Dihydrochloride (CAS 880759-65-9): A Selective and Irreversible μ-Opioid Antagonist


Naloxonazine dihydrochloride (CAS 880759-65-9) is a bivalent hydrazone dimer derived from naloxone, belonging to the class of opiate azines [1]. It is characterized as a potent, selective, and functionally irreversible antagonist of the μ-opioid receptor, specifically the μ1-subtype . Unlike standard reversible antagonists, naloxonazine forms a covalent, wash-resistant bond with the receptor, leading to a prolonged duration of action that extends beyond 24 hours in vivo [2].

The Functional Limitation of Standard μ-Opioid Antagonists and the Necessity of Naloxonazine


Generic substitution with standard μ-opioid antagonists like naloxone or naltrexone is scientifically invalid for studies requiring sustained receptor blockade or μ1-subtype discrimination. These comparators are fully reversible, short-acting agents whose effects diminish as they are cleared from the system, failing to produce the prolonged, wash-resistant inhibition characteristic of naloxonazine [1]. Furthermore, while many antagonists bind broadly to μ, δ, and κ receptors, naloxonazine's distinct selectivity profile for the high-affinity μ1 site over μ2, δ, and κ receptors enables precise dissection of μ1-mediated physiological and behavioral responses .

Quantitative Differentiation of Naloxonazine Dihydrochloride from Key Comparators


Irreversible Antagonism vs. Reversible Comparators: Naloxonazine Produces >90% Wash-Resistant Inhibition of μ-Opioid Binding

Naloxonazine dihydrochloride demonstrates a clear functional differentiation from standard reversible antagonists like naloxone and naltrexone. In radioligand binding assays, extensive washing after incubation with 50 nM naloxone or naltrexone fully restores opioid binding to control levels. In contrast, identical washing conditions after incubation with 50 nM naloxonazine result in a sustained reduction of binding by up to 90%, with μ-receptor binding being the most sensitive to this wash-resistant effect [1]. This indicates a covalent or pseudocovalent interaction.

Opioid receptor pharmacology Radioligand binding assay Mechanism of action

Subtype Selectivity: Naloxonazine Displays 200-Fold Higher Affinity for μ1 vs. μ2 Opioid Receptors

A key differentiator for naloxonazine is its marked selectivity for the μ1-opioid receptor subtype over the μ2 subtype. In competitive radioligand binding studies using rat brain membranes, naloxonazine exhibits a dissociation constant (Kd) of 0.1 nM for the high-affinity μ1 site, which is 20-fold higher affinity than for μ-sites (Kd = 2 nM) and 50-fold higher than for δ-sites (Kd = 5 nM) . This selectivity is functionally absent in broad-spectrum μ-antagonists like naloxone or the peptide antagonist CTAP.

Receptor subtype pharmacology Binding affinity μ1-opioid receptor

Superior μ-Opioid Affinity vs. Naloxone and DAMGO: Ki = 0.054 nM for Naloxonazine in Radioligand Binding

Naloxonazine dihydrochloride demonstrates exceptional affinity for the μ-opioid receptor. In radioligand binding assays against cloned μ-opioid receptors, naloxonazine has a Ki of 0.054 nM, making it significantly more potent than the standard antagonist naloxone benzoylhydrazone (IC50 = 14.4 nM) and the selective agonist DAMGO (IC50 = 79.8 nM) in certain binding assays . This sub-nanomolar affinity underscores its utility as a high-sensitivity probe for μ-receptor detection and blockade.

Receptor binding Potency comparison In vitro pharmacology

Functional μ1-Selectivity in Vivo: Naloxonazine Discriminates μ1 vs. μ2 Mediated Physiological Responses

The functional selectivity of naloxonazine for μ1 over μ2 receptors is evident in isolated tissue assays. In a study on loperamide-induced prostatic relaxation (a μ2-mediated effect) in spontaneously hypertensive rats, naloxonazine (0.1 and 1.0 μM) failed to inhibit the relaxation response (relaxation remained at ~70% with naloxonazine, similar to vehicle). In stark contrast, the general μ-antagonist cyprodime completely abolished the loperamide-induced relaxation at the same concentrations (relaxation reduced to ~8-15%) [1]. This differential sensitivity provides functional evidence of naloxonazine's μ1-selectivity.

In vivo pharmacology Tissue bath assay μ2-opioid receptor

Superior In Vivo Efficacy in Appetite Suppression vs. Naloxone

In a chronic dosing study comparing the in vivo effects of naloxonazine and naloxone in rats, both compounds reduced body weight and food intake. However, the irreversible and μ1-selective antagonist naloxonazine produced a significantly greater effect. Over a 14-day period, naloxonazine (10 mg/kg, i.v.) reduced body weight by 7% and food intake by 21%, compared to reductions of 4% and 13%, respectively, for the reversible antagonist naloxone (10 mg/kg, i.v.) [1].

Behavioral pharmacology In vivo efficacy Feeding behavior

Secondary Antiparasitic Activity: A Potential Point of Distinction for Repurposing Screens

While its primary differentiation lies in opioid receptor pharmacology, naloxonazine dihydrochloride also demonstrates antiparasitic activity, which may be a point of interest in drug repurposing efforts. It shows activity against the intracellular amastigote stage of Leishmania donovani with a half-maximal growth inhibitory concentration (GI50) of 3.45 μM [1]. This off-target activity is not commonly reported for standard opioid antagonists like naloxone or naltrexone at comparable concentrations.

Antiparasitic activity Drug repurposing Leishmania

Primary Research and Procurement Scenarios for Naloxonazine Dihydrochloride (CAS 880759-65-9)


Long-Term In Vivo Studies Requiring Sustained μ-Opioid Receptor Blockade

Naloxonazine is the optimal choice for any in vivo study where μ-opioid receptor blockade must be maintained for extended periods (e.g., >24 hours). Its wash-resistant, functionally irreversible binding ensures persistent antagonism without the need for continuous infusion or repeated dosing of a short-acting comparator like naloxone [1]. This is critical for chronic studies of pain, addiction, and behavior.

Dissection of μ1- vs. μ2-Opioid Receptor Mediated Physiological Functions

For researchers investigating the distinct roles of μ-opioid receptor subtypes, naloxonazine is an indispensable pharmacological tool. Its high selectivity for the μ1 subtype over the μ2 subtype allows for the specific silencing of μ1-mediated pathways (e.g., supraspinal analgesia, certain feeding behaviors) while leaving μ2-mediated functions (e.g., respiratory depression, gastrointestinal transit) largely intact [1]. This is not achievable with non-selective μ-antagonists like naloxone or CTAP.

High-Sensitivity In Vitro μ-Opioid Receptor Binding and Functional Assays

Given its exceptionally high affinity (Ki = 0.054 nM) for the μ-opioid receptor, naloxonazine is ideal for use in sensitive in vitro binding and functional assays [1]. Its sub-nanomolar potency allows for complete receptor blockade at low concentrations, minimizing non-specific effects and providing a clear window for studying μ-receptor pharmacology in isolated cell lines, primary cultures, or tissue preparations.

Drug Repurposing Screening for Novel Anti-Leishmanial Agents

Procurement of naloxonazine may be justified for screening libraries or conducting focused medicinal chemistry campaigns aimed at identifying new treatments for leishmaniasis. Its demonstrated in vitro activity against L. donovani amastigotes (GI50 = 3.45 μM) presents a starting point for the development of novel antiparasitic compounds based on its unique chemical scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naloxonazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.